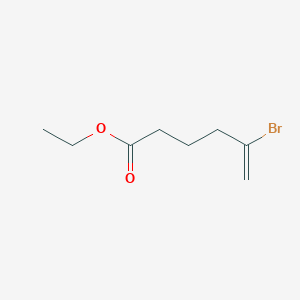

Ethyl 5-bromo-5-hexenoate

描述

Ethyl 5-bromo-5-hexenoate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and an ester functional group, which makes it a versatile reagent in organic synthesis. The compound's utility is highlighted in the preparation of chiral intermediates, polymers, and other complex organic structures.

Synthesis Analysis

The synthesis of derivatives of ethyl 5-bromo-5-hexenoate is a key step in the production of chiral building blocks for cyclohexane rings, as demonstrated in the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its derivatives . Another study describes the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral synthon for the β-hydroxy-δ-lactone portion of Mevinolin and Compactin, which involves the regiospecific ring opening of a tetrahydrofuran derivative . Additionally, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether from vanillin through a series of reactions including bromination and etherification indicates the potential of ethyl 5-bromo-5-hexenoate derivatives in producing bioactive compounds .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 5-bromo-5-hexenoate can be characterized using various spectroscopic techniques and X-ray diffraction (XRD). For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized by spectroscopic methods and XRD, providing insights into the intermolecular contacts and molecular geometry . The crystal structures of related compounds have also been determined by XRD, which helps in understanding the conformations of these structures .

Chemical Reactions Analysis

Ethyl 5-bromo-5-hexenoate and its derivatives undergo a variety of chemical reactions. For example, the compound synthesized in reacts with cyanocuprates to afford trans- and cis-addition products, which can further undergo β-elimination reactions. The copolymerization of ethylene and 5-hexen-1-ol, a related compound, using a zirconium-based catalyst, demonstrates the potential of ethyl 5-bromo-5-hexenoate derivatives in polymer chemistry . Furthermore, the synthesis of ethyl 6-bromosorbate involves allylic bromination, which is a reaction that can be applied to ethyl 5-bromo-5-hexenoate for the preparation of various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-bromo-5-hexenoate derivatives can be inferred from related compounds. For instance, the study of conformational isomerism in (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol provides insights into the non-covalent interactions and crystal packing arrangements that may be relevant to ethyl 5-bromo-5-hexenoate . The unusual Friedel-Crafts reactions described in also shed light on the reactivity of phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, which could be analogous to reactions involving ethyl 5-bromo-5-hexenoate.

科学研究应用

Synthesis of Prostaglandins and Alkanoic Acid Derivatives : Ethyl 6-bromosorbate, a derivative of Ethyl 5-bromo-5-hexenoate, is noted for its role as an intermediate in the preparation of Wittig and Horner-type reagents. These reagents are crucial in the synthesis of polyenes with terminal carboxylic ester functions, particularly in the synthesis of prostaglandins and various alkanoic acid derivatives (Koning, Subramanian-Erhart, & Huisman, 1973).

Stereoselective Preparation and Functionalization : Ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, synthesized from reactions involving Ethyl 5-bromo-5-hexenoate derivatives, have been used for stereoselective preparation and functionalization. This includes methods for enriching cis-isomers and transformations into various compounds (Matsui et al., 1986).

Electrochemical Conjugate Additions : In electrochemical studies, derivatives of Ethyl 5-bromo-5-hexenoate have been used as reactants to produce conjugate addition products. These reactions explore regioselectivities and reaction pathways in organic synthesis (Satoh, Suginome, & Tokuda, 1981).

Radical Cyclization and Intermolecular Carbonyl Addition : Research demonstrates the use of Ethyl 5-bromo-5-hexenoate derivatives in sequential radical cyclization and intermolecular carbonyl addition reactions. This process, promoted by samarium (II) iodide, is significant in organic synthesis, particularly in the formation of ketyl olefin cyclizations (Molander & Kenny, 1991).

Allylic Rearrangement Studies : The allylic rearrangement of compounds like 5,5,5-Trichloro-3-penten-2-one, which are related to Ethyl 5-bromo-5-hexenoate, has been explored. These studies are significant in understanding the mechanisms of allylic rearrangement in organic chemistry (Takeda, Tsuboi, Moriwake, & Hirata, 1972).

Copolymerization in Polymer Chemistry : Ethyl 5-bromo-5-hexenoate derivatives have been used in copolymerization processes with ethylene, which is pivotal in polymer chemistry. The studies explore the effect of polar comonomers on polymerization rates and catalyst deactivation (Aaltonen & Löfgren, 1997).

Total Synthesis of Natural Products : The total synthesis of natural products like 3-epi-juruenolide C has been achieved starting from Ethyl 5-bromo-5-hexenoate derivatives. These syntheses incorporate regioselective bromination and face-selective hydrogenation, highlighting the compound's role in complex organic syntheses (Kutsumura, Inagaki, Kiriseko, & Saito, 2019).

Cross-Coupling Reactions in Organic Synthesis : Ethyl 5-bromo-5-hexenoate derivatives have been utilized in cross-coupling reactions, especially in the synthesis of conjugated 2,4-Alkadienoates. These reactions are crucial in the field of organic chemistry for the formation of complex molecules (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

安全和危害

The safety data sheet for Ethyl 5-bromo-5-hexenoate suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician .

Relevant Papers The search results did not provide specific peer-reviewed papers related to Ethyl 5-bromo-5-hexenoate .

属性

IUPAC Name |

ethyl 5-bromohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFYYHHBZMEIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641093 | |

| Record name | Ethyl 5-bromohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-5-hexenoate | |

CAS RN |

485320-24-9 | |

| Record name | Ethyl 5-bromo-5-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)